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Introduction
10-Dodecylacridine Orange Bromide (DAO) is a lipophilic cationic fluorescent dye used for

the selective staining of mitochondria in living cells. As a member of the acridine orange family,

its fluorescence is environmentally sensitive. The dodecyl carbon chain facilitates its

accumulation within the hydrophobic environment of the inner mitochondrial membrane. This

staining mechanism is primarily driven by hydrophobic interactions and is largely independent

of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial

mass and integrity, particularly in the context of cellular processes like apoptosis.

Principle of Staining: DAO, due to its hydrophobic nature, partitions into the lipid-rich inner

mitochondrial membrane. This accumulation is not solely dependent on the negative

mitochondrial membrane potential, which distinguishes it from other mitochondrial dyes like

Rhodamine 123. This property allows for the assessment of mitochondrial content even in cells

with depolarized mitochondria, a common occurrence during apoptosis or under the influence

of certain drugs.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3039169?utm_src=pdf-interest
https://www.benchchem.com/product/b3039169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes quantitative data gathered from studies using 10-n-nonyl

acridine orange (NAO), a closely related and extensively studied analog of DAO. These values

provide a strong reference for designing experiments with DAO.
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Parameter Cell Type
Concentrati
on

Incubation
Time

Application
Observatio
ns

Staining

Concentratio

n

HeLa Cells 1 x 10⁻⁸ M < 1 minute

Vital

Fluorescence

Microscopy

Sufficient for

bright green

mitochondrial

fluorescence.

[1]

Staining

Concentratio

n

Human

Peripheral

Blood

Lymphocytes

(PBL)

2.5 µM Not specified

Flow

Cytometry

(Mitochondria

l Mass)

Used for

assessment

of

mitochondrial

mass.

Staining

Concentratio

n

Murine

Splenocytes
4.75 µM

15 minutes at

20°C

Flow

Cytometry

(Mitochondria

l Mass)

Saturates

mitochondrial

binding sites.

[2]

Staining

Concentratio

n

GM130,

HL60, and

U937 Cells

0.1 µM and 5

µM
Not specified

Flow

Cytometry

(Drug Effects)

Fluorescence

intensity

decreased

with FCCP,

CCCP, DNP,

gramicidin,

and

valinomycin.

[3]
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Fluorescence

Response

Human

Peripheral

Blood

Lymphocytes

(PBL)

2.5 µM 2 hours

Flow

Cytometry

(Drug Effects)

Fluorescence

of NAO-

stained

mitochondria

decreased

significantly

when treated

with the nitric

oxide donor

NOC-18.

Experimental Protocols
Protocol 1: Fluorescence Microscopy of Mitochondria in
Live Adherent Cells
This protocol is adapted from procedures for staining with 10-n-nonyl acridine orange (NAO)

and is suitable for the visualization of mitochondria in live adherent cells using DAO.

Materials:

10-Dodecylacridine Orange Bromide (DAO)

Dimethyl sulfoxide (DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Coverslips

Microscope slides

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~493/520 nm)

Procedure:
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Cell Seeding: Seed adherent cells on sterile glass coverslips in a petri dish or multi-well plate

and culture until they reach the desired confluency.

Preparation of Staining Solution: Prepare a 1 mM stock solution of DAO in DMSO. For

working solution, dilute the stock solution in pre-warmed (37°C) complete cell culture

medium to a final concentration of 10-100 nM. The optimal concentration should be

determined empirically for each cell type. A starting concentration of 50 nM is recommended.

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the DAO staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂

incubator.

Washing: Remove the staining solution and wash the cells two to three times with pre-

warmed PBS or complete culture medium.

Imaging: Mount the coverslip onto a microscope slide with a drop of fresh PBS or culture

medium. Observe the stained mitochondria using a fluorescence microscope with a filter set

appropriate for green fluorescence (e.g., FITC filter set). Mitochondria should appear as

bright green, filamentous or granular structures within the cytoplasm.

Protocol 2: Flow Cytometry for Mitochondrial Mass
Analysis
This protocol is designed for the quantitative analysis of mitochondrial mass in a cell population

using DAO.

Materials:

10-Dodecylacridine Orange Bromide (DAO)

Dimethyl sulfoxide (DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)
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Flow cytometer with a 488 nm laser for excitation and appropriate emission filters (e.g.,

530/30 nm).

Procedure:

Cell Preparation: Harvest cells (both adherent and suspension) and wash them once with

PBS. Resuspend the cells in complete culture medium or PBS at a concentration of 1 x 10⁶

cells/mL.

Preparation of Staining Solution: Prepare a 1 mM stock solution of DAO in DMSO. Dilute the

stock solution in complete culture medium or PBS to the desired final concentration. A

concentration range of 0.1 to 5 µM can be tested to find the optimal staining for the specific

cell type. A starting concentration of 2.5 µM is recommended.

Staining: Add the DAO staining solution to the cell suspension. Incubate for 15-30 minutes at

room temperature or 37°C, protected from light.

Washing: After incubation, wash the cells twice with PBS by centrifugation (e.g., 300 x g for 5

minutes) and resuspend the cell pellet in PBS for analysis.

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the sample

with a 488 nm laser and collect the emission in the green channel (typically around 520-530

nm). The mean fluorescence intensity of the cell population will be proportional to the

mitochondrial mass.

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow for Mitochondrial Staining
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Workflow for Mitochondrial Staining with DAO
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Caption: Experimental workflow for staining mitochondria with DAO.
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Signaling Pathway: Apoptosis and Mitochondrial Mass
Assessment
DAO is often employed to assess changes in mitochondrial mass, a key event in the intrinsic

pathway of apoptosis.
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Apoptosis Signaling and Mitochondrial Mass Assessment
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Caption: Role of DAO in assessing apoptosis-related mitochondrial changes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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